gamma-Methyl-L-leucine

Übersicht

Beschreibung

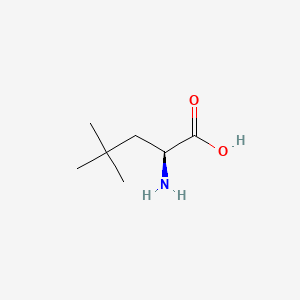

Gamma-Methyl-L-leucine, also known as (S)-2-Amino-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid. It is a derivative of L-leucine, where a methyl group is added to the gamma position of the leucine molecule. This compound is known for its high lipophilicity and is often used in peptide synthesis due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gamma-Methyl-L-leucine can be synthesized using a modified Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The final step involves enzymatic deamidation to produce the desired compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Gamma-Methyl-L-leucine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Peptide Synthesis

Gamma-Methyl-L-leucine serves as a valuable building block in peptide synthesis. Its structural uniqueness, particularly its high lipophilicity, enhances the stability and functionality of peptides, making it a preferred choice in the development of therapeutic peptides.

Biological Role

This compound plays a significant role in protein synthesis and metabolism. It is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial for regulating cell growth, proliferation, and survival. The activation of mTORC1 by this compound influences various cellular processes, including gene expression and metabolic pathways.

Pharmacological Applications

Neuroprotective Properties

Research has indicated that this compound may have neuroprotective effects. Studies suggest that it can modulate neurotransmitter release, potentially offering therapeutic benefits in conditions like schizophrenia and other neurological disorders.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, which could lead to new drug development strategies targeting metabolic disorders. Its interactions with neurotransmitter systems are being explored to understand its implications for mood and cognitive functions.

Microbiological Applications

Bacterial Metabolism

this compound can be assimilated by bacteria under nutrient-poor conditions, allowing them to survive during prolonged starvation. This process involves the breakdown of the compound by bacterial enzymes and its incorporation into metabolic pathways. This characteristic makes it a subject of interest in studies related to microbial ecology and survival strategies.

Polymer Chemistry Applications

Polymerization Processes

In polymer chemistry, this compound is utilized in the polymerization of bis(amino acid)fumaramide gel assemblies. The polymerization process can be induced by gamma and ultraviolet irradiation, showcasing its versatility in material science applications.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neurotransmitter release in animal models. Results indicated that administration led to significant changes in synaptic transmission, suggesting potential applications for treating neurodegenerative diseases.

Case Study 2: Bacterial Assimilation

Research on the assimilation of this compound by bacteria under nutrient-limiting conditions demonstrated how this compound supports microbial survival strategies, providing insights into bacterial metabolism and ecology.

Wirkmechanismus

Gamma-Methyl-L-leucine exerts its effects primarily through its incorporation into peptides and proteins. It can influence protein folding and stability due to its bulky side chain. Additionally, it may interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in protein synthesis and energy metabolism .

Vergleich Mit ähnlichen Verbindungen

L-Leucine: A naturally occurring branched-chain amino acid involved in protein synthesis.

L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

L-Valine: A branched-chain amino acid that shares metabolic pathways with leucine and isoleucine.

Uniqueness: Gamma-Methyl-L-leucine is unique due to its additional methyl group, which imparts higher lipophilicity and distinct structural properties. This makes it particularly useful in peptide synthesis and other applications where increased hydrophobicity is desired .

Biologische Aktivität

Gamma-Methyl-L-leucine, a derivative of the branched-chain amino acid leucine, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic effects, mechanisms of action, and implications for health and disease.

This compound (CAS Number: 106247-35-2) is characterized by the following properties:

- Melting Point : 272-274 °C (dec.)

- Boiling Point : 236.0 ± 23.0 °C at 760 Torr

- Density : 1.016 ± 0.06 g/cm³ at 20 °C

These properties indicate a stable compound suitable for various biochemical applications .

Influence on Tumor Metabolism

Recent studies have shown that this compound can influence tumor metabolism significantly. In a study involving Walker-256 tumor-bearing rats, it was observed that a leucine-rich diet, which includes this compound, led to:

- Reduced Tumor Size : There was a notable decrease in tumor volume and glucose uptake.

- Shift to Oxidative Metabolism : Tumor cells exhibited a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS), as evidenced by increased mitochondrial density and enhanced expression of oxidative phosphorylation components .

The findings suggest that this compound may play a role in modulating tumor metabolism, potentially inhibiting tumor growth through metabolic reprogramming.

Antioxidant Activity

This compound has been linked to alterations in antioxidant enzyme activities. In studies involving doxorubicin treatment, it was found that:

- Decreased Superoxide Dismutase (SOD) Activity : The activity of SOD, an important antioxidant enzyme, decreased in the liver of rats supplemented with this compound.

- Impact on Catalase Activity : Catalase activity also showed a reduction when combined with doxorubicin treatment .

These findings indicate that while this compound may enhance certain metabolic pathways, it could also influence oxidative stress responses.

mTOR Signaling Pathway

This compound activates the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial for protein synthesis and cell growth. The activation of mTORC1 by leucine derivatives leads to:

- Increased Protein Synthesis : Enhanced phosphorylation of downstream targets such as S6K1 and 4E-BP1.

- Regulation of Energy Metabolism : It promotes mitochondrial biogenesis and fatty acid oxidation through the AMPK-SIRT1-PGC-1α signaling axis .

Study on Dietary Leucine Supplementation

A comprehensive review highlighted that dietary supplementation with leucine-rich compounds like this compound can modulate lipid metabolism and energy homeostasis. Key findings include:

- Enhanced Mitochondrial Function : Leucine supplementation was associated with improved mitochondrial function and increased fatty acid oxidation.

- Regulation of Appetite : Some studies indicated that leucine could have an anorexigenic effect, influencing food intake in certain animal models .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205846 | |

| Record name | gamma-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57224-50-7 | |

| Record name | (2S)-2-Amino-4,4-dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-amino-4,4-dimethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.